2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide
CAS No.: 681265-98-5
Cat. No.: VC4987261
Molecular Formula: C18H13ClFN3O3S
Molecular Weight: 405.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681265-98-5 |
|---|---|
| Molecular Formula | C18H13ClFN3O3S |
| Molecular Weight | 405.83 |
| IUPAC Name | 2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide |
| Standard InChI | InChI=1S/C18H13ClFN3O3S/c19-13-7-4-8-14(20)16(13)18(24)21-17-12-9-27(25,26)10-15(12)22-23(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,21,24) |
| Standard InChI Key | KJJNGGQMIKNCTI-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Introduction
2-Chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a chloro group, a fluorobenzamide moiety, and a thieno-pyrazole core, contributing to its biological activity. The compound is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its structure and is also categorized as a substituted benzamide.
Chemical Formula and Molecular Weight
-
Molecular Formula: CHClFNOS
-
Molecular Weight: Not explicitly stated in available sources, but can be calculated based on the formula.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Although specific synthesis pathways for this exact compound are not extensively documented, related thieno[3,4-c]pyrazole derivatives can provide insights into potential synthetic routes. These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
Pharmacological Potential
Research into similar compounds suggests their utility in various therapeutic applications, particularly in oncology and infectious diseases. The mechanism of action involves interaction with specific biological targets, which can be elucidated through in vitro studies and molecular docking simulations.
Comparison with Related Compounds
Other compounds in the thieno[3,4-c]pyrazole class have shown promise in medicinal chemistry. For example, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS Number: 893927-91-8) and N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide (CAS Number: 899733-21-2) have been studied for their structural and pharmacological properties .
Data Tables
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume